molecular formula C14H20ClN3O3 B6982536 2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol

2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol

Cat. No.: B6982536
M. Wt: 313.78 g/mol
InChI Key: ZKSFEFLKCVJRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol is a complex organic compound with a unique structure that includes a piperidine ring, a nitro group, and a chloro-substituted aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol typically involves multiple steps One common route starts with the nitration of 4-chloroaniline to introduce the nitro group This is followed by the alkylation of the nitroaniline with 1-methylpiperidine under controlled conditions to form the desired piperidine derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could introduce various functional groups depending on the nucleophile.

Scientific Research Applications

2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring may interact with biological receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroaniline: Lacks the ethanol moiety.

    2-(4-chloro-N-(1-methylpiperidin-4-yl)-aniline): Lacks the nitro group.

    2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)propane: Has a different alkyl group.

Uniqueness

2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-N-(1-methylpiperidin-4-yl)-2-nitroanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-16-6-4-12(5-7-16)17(8-9-19)13-3-2-11(15)10-14(13)18(20)21/h2-3,10,12,19H,4-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSFEFLKCVJRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CCO)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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